Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate
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Description
Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.3. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The exact mode of action of Tert-butyl 1-ethynyl-2-azabicyclo[31It’s known that the compound interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 1-ethynyl-2-azabicyclo[31More research is needed to elucidate the specific pathways and their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 1-ethynyl-2-azabicyclo[31These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate interacts with its targets and exerts its effects . For instance, the compound is stored at a temperature of 4°C, indicating that low temperatures may be necessary for its stability .
Properties
IUPAC Name |
tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-13-8-10(9-13)6-7-14(13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCDSWZCLUINMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC1(C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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